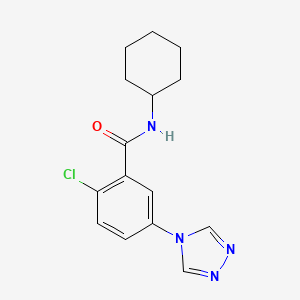
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the inhibition of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as increased dopamine concentration, enhanced cognitive function, and improved mood. It has also been shown to have an inhibitory effect on the reuptake of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its selectivity for DAT inhibition, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on the central nervous system.
Orientations Futures
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, such as the investigation of its potential applications in the treatment of neurological disorders, the development of more selective DAT inhibitors, and the exploration of its potential toxicity and adverse effects. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 1-propylpiperidine-4-carboxylic acid followed by the reaction with thiophosgene. Another method involves the reaction between 3,4-dimethoxyaniline and N-propylpiperidine-4-carbodithioic acid followed by the reaction with phosphorus oxychloride. The purity of the synthesized this compound can be determined using various analytical techniques, such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter (DAT), which is a protein that regulates the reuptake of dopamine in the brain. This property of this compound makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-4-9-20-10-7-13(8-11-20)18-17(23)19-14-5-6-15(21-2)16(12-14)22-3/h5-6,12-13H,4,7-11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVSVMKBZZBYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)


![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)
